

Scio-323: An In-depth Technical Guide on a p38 MAPK Inhibitor

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Compound of Interest

Compound Name: Scio-323

Cat. No.: B15575165

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Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the p38 mitogen-activated protein kinase (MAPK) inhibitor commonly referred to as **Scio-323**. It is important to note that literature primarily identifies this compound as SCIO-469 or its generic name, Talmapimod. This document will proceed under the assumption that **Scio-323** and SCIO-469 are the same entity. The guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental insights, and visualization of its biological pathway.

Chemical Structure and Properties

Scio-323 (Talmapimod/SCIO-469) is a potent and selective, ATP-competitive inhibitor of p38 α MAPK.^[1] Its chemical and physical properties are summarized below.

Chemical Identifiers

Identifier	Value
IUPAC Name	2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide[2]
Synonyms	Talmapimod, SCIO-469[2][3][4]
CAS Number	309913-83-5[3]
Molecular Formula	C27H30ClFN4O3[3][4]
Molecular Weight	513.0 g/mol [2][4]
SMILES	FC1=CC=C(CN2C--INVALID-LINK--N(C(C3=CC(C(C(C(N(C(C)=O)=O)=O)=CN4C)=C4C=C3Cl)=O)C[C@@H]2C)C=C1[3]
InChI Key	ZMELOYOKMZBMRB-DLBZAZTESA-N[3]

Physicochemical Properties

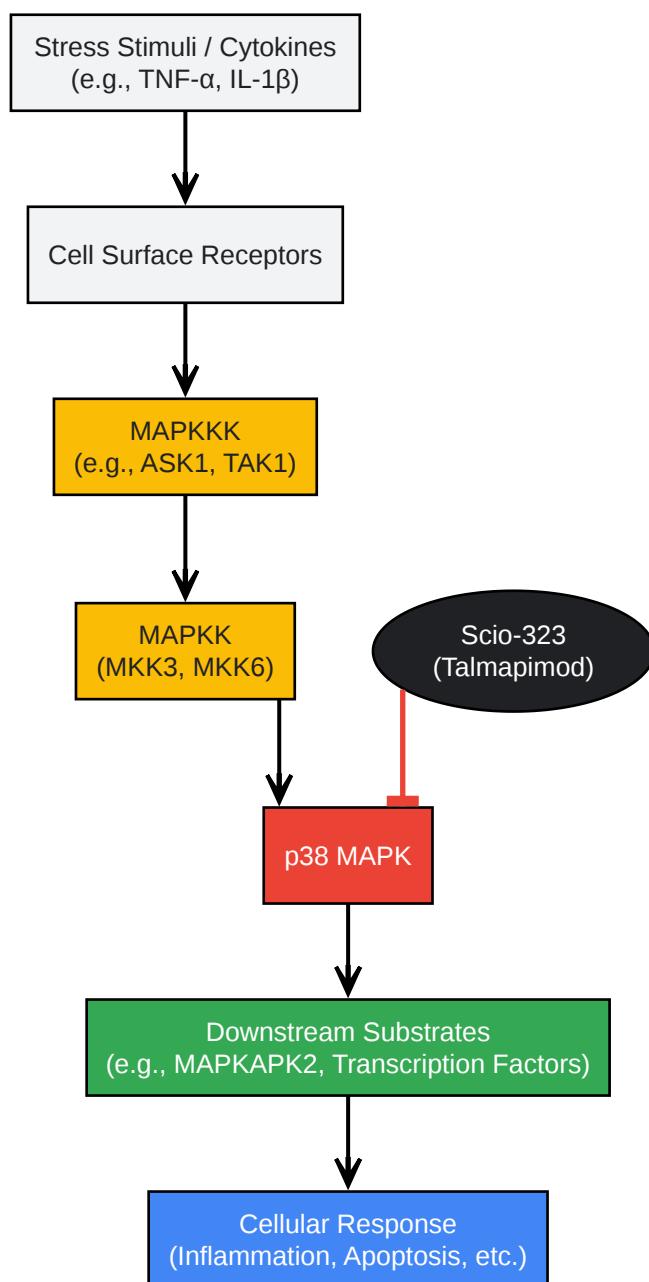
Property	Value
Form	Crystalline Solid[3]
Purity	>98%[3]
Solubility	Soluble in DMSO[3]
Storage	-20°C[3]

Mechanism of Action and Biological Activity

Scio-323 is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), with a primary target of the α -isoform.[1] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[5][6][7]

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF- α , IL-1 β) and environmental stressors.[7][8] This activation leads to a downstream cascade of phosphorylation events, ultimately resulting in the activation of transcription factors that regulate the expression of pro-inflammatory genes.[8] **Scio-323**, by inhibiting p38 α , blocks this cascade, thereby reducing the production of inflammatory mediators.[4]



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Caption: The p38 MAPK signaling pathway and the inhibitory action of **Scio-323**.

Biological Activity and Efficacy

Scio-323 has demonstrated significant biological activity in various preclinical and clinical models.

Parameter	Value	Species/System	Reference
IC50 (p38 α)	9 nM	In vitro	[1]
Selectivity	~10-fold over p38 β , >2000-fold over 20 other kinases	In vitro	[1]
Effect	Inhibition of LPS- induced TNF- α production	Human whole blood	[1]
In vivo efficacy	Reduced tumor growth and bone disease	Murine myeloma models	[1]

Experimental Protocols

Detailed experimental protocols for the evaluation of **Scio-323** are crucial for reproducible research. Below are summaries of key experimental methodologies.

In Vitro p38 MAPK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Scio-323** against p38 α .

Methodology:

- Recombinant human p38 α enzyme is incubated with a specific substrate (e.g., ATF2) and ATP in a suitable buffer.
- Scio-323** is added at varying concentrations.

- The reaction is initiated by the addition of ATP.
- After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA or radiometric assays.
- IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

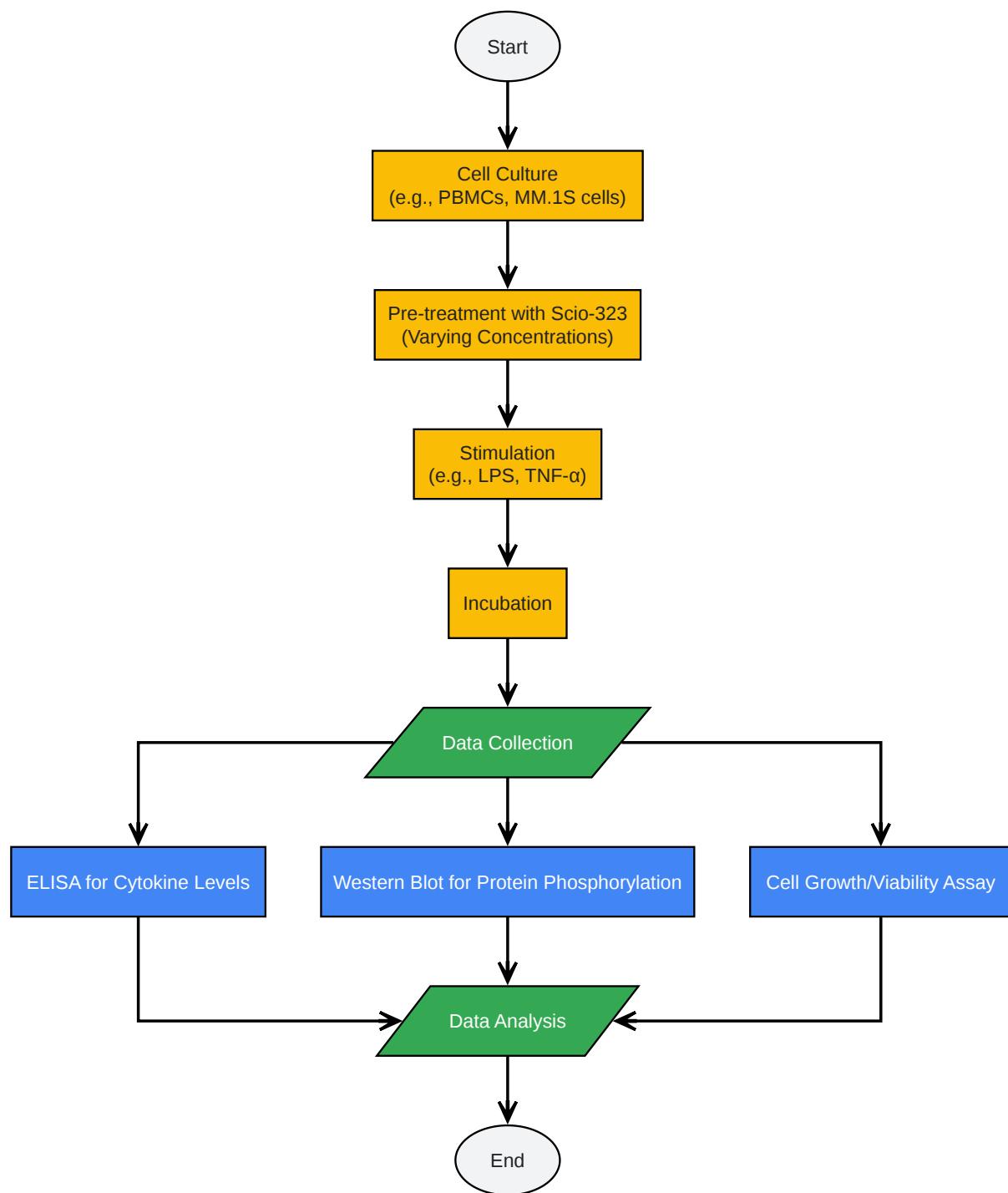
Cell-Based Assay for TNF- α Production

Objective: To assess the effect of **Scio-323** on the production of the pro-inflammatory cytokine TNF- α in a cellular context.

Methodology:

- Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured.
- Cells are pre-incubated with various concentrations of **Scio-323** for a specified time.
- Inflammation is induced by adding lipopolysaccharide (LPS).
- After an incubation period, the cell supernatant is collected.
- The concentration of TNF- α in the supernatant is measured using a commercially available ELISA kit.
- The inhibitory effect of **Scio-323** on TNF- α production is determined relative to vehicle-treated controls.

Experimental Workflow Diagram

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Caption: A generalized workflow for in vitro evaluation of **Scio-323**.

Clinical and Preclinical Findings

Scio-323 (Talmapimod) has been investigated in several preclinical and clinical studies for various inflammatory conditions and cancers. While it has shown promise in preclinical models, clinical development has faced challenges.

- Multiple Myeloma: In murine models, **Scio-323** has been shown to reduce tumor burden and prevent the development of osteolytic bone disease. It also enhances the cytotoxic effects of other anti-myeloma agents like bortezomib.
- Rheumatoid Arthritis: Clinical trials in patients with rheumatoid arthritis did not demonstrate sufficient efficacy to warrant further development for this indication.
- Pain: **Scio-323** has shown analgesic effects in models of acute postsurgical dental pain.

Conclusion

Scio-323, also known as SCIO-469 or Talmapimod, is a well-characterized, potent, and selective inhibitor of p38 α MAPK. Its ability to modulate the inflammatory response has been demonstrated in a variety of preclinical models. While its clinical development has encountered hurdles, the compound remains a valuable tool for researchers studying the p38 MAPK signaling pathway and its role in disease. Further investigation may uncover new therapeutic applications for this class of inhibitors.

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